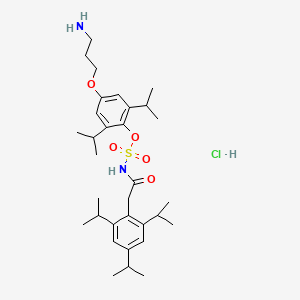
ACAT-IN-4 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ACAT-IN-4 (hydrochloride) is a hydrochloride salt of a potent inhibitor of acyl-Coenzyme A: cholesterol acyltransferase. This compound effectively hinders the transcription mediated by nuclear factor kappa-light-chain-enhancer of activated B cells . It is primarily used in scientific research for its inhibitory properties.
准备方法
The synthesis of ACAT-IN-4 (hydrochloride) involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反应分析
ACAT-IN-4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
科学研究应用
ACAT-IN-4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acyl-Coenzyme Acholesterol acyltransferase and its effects on lipid metabolism.
Biology: Employed in research to understand the role of cholesterol metabolism in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to cholesterol metabolism, such as atherosclerosis and Alzheimer’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cholesterol metabolism.
作用机制
The mechanism of action of ACAT-IN-4 (hydrochloride) involves the inhibition of acyl-Coenzyme A: cholesterol acyltransferase, an enzyme responsible for the esterification of cholesterol. This inhibition leads to a decrease in the formation of cholesteryl esters, which are important for the storage and transport of cholesterol. The compound also hinders the transcription mediated by nuclear factor kappa-light-chain-enhancer of activated B cells, a key regulator of immune response and inflammation .
相似化合物的比较
ACAT-IN-4 (hydrochloride) can be compared with other similar compounds, such as:
Avasimibe: Another inhibitor of acyl-Coenzyme Acholesterol acyltransferase, but with different potency and pharmacokinetic properties.
Pactimibe: Similar in function but differs in its chemical structure and efficacy.
Tricyclic Pyrone Compounds: These compounds also inhibit acyl-Coenzyme Acholesterol acyltransferase and have been studied for their protective effects in neurodegenerative diseases .
ACAT-IN-4 (hydrochloride) stands out due to its specific inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells mediated transcription, making it a unique tool in scientific research.
属性
分子式 |
C32H51ClN2O5S |
|---|---|
分子量 |
611.3 g/mol |
IUPAC 名称 |
[4-(3-aminopropoxy)-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate;hydrochloride |
InChI |
InChI=1S/C32H50N2O5S.ClH/c1-19(2)24-14-26(20(3)4)30(27(15-24)21(5)6)18-31(35)34-40(36,37)39-32-28(22(7)8)16-25(38-13-11-12-33)17-29(32)23(9)10;/h14-17,19-23H,11-13,18,33H2,1-10H3,(H,34,35);1H |
InChI 键 |
FGQOECBPKOMQPD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)OCCCN)C(C)C)C(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)



![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)




![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)


